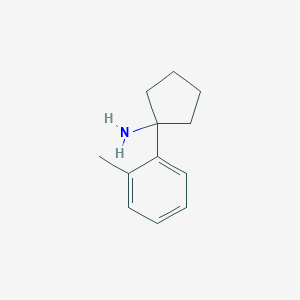
1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butan-2-yl)-4-nitro-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a butan-2-yl group and a nitro group attached to the pyrazole ring
准备方法
合成路线和反应条件
1-(丁烷-2-基)-4-硝基-1H-吡唑-3-胺的合成通常涉及对合适的吡唑前体进行硝化,然后引入丁烷-2-基。一种常见的方法是在碳酸钾等碱的存在下,使 3-氨基-1H-吡唑与丁烷-2-基溴反应。该反应在二甲基甲酰胺 (DMF) 等有机溶剂中于升高的温度下进行,以促进取代反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化的反应条件可以提高产品的产率和纯度。此外,使用催化剂和先进的纯化技术,如重结晶和色谱,可以进一步提高生产过程的效率。
化学反应分析
反应类型
1-(丁烷-2-基)-4-硝基-1H-吡唑-3-胺会发生各种化学反应,包括:
氧化: 硝基可以使用钯催化剂存在下的氢气等还原剂还原为氨基。
还原: 该化合物可以被氧化形成相应的氧化物或其他衍生物。
取代: 丁烷-2-基可以使用适当的试剂用其他烷基或芳基取代。
常见的试剂和条件
氧化: 氢气、钯催化剂。
还原: 氧化剂,如高锰酸钾或三氧化铬。
取代: 卤代烷烃、卤代芳烃、碳酸钾或氢化钠等碱。
形成的主要产物
还原: 1-(丁烷-2-基)-4-氨基-1H-吡唑-3-胺。
氧化: 相应的氧化物或亚硝基衍生物。
取代: 各种烷基或芳基取代的吡唑。
科学研究应用
1-(丁烷-2-基)-4-硝基-1H-吡唑-3-胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元,以及用作各种有机反应的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医药: 探索其在药物开发中的潜在用途,特别是在设计新的治疗剂方面。
工业: 用于生产特种化学品,以及用作农用化学品和制药的合成中间体。
作用机制
1-(丁烷-2-基)-4-硝基-1H-吡唑-3-胺的作用机制涉及它与特定分子靶点和途径的相互作用。硝基可以发生生物还原,形成可与细胞成分相互作用的反应性中间体。这些相互作用可导致各种生物效应,包括抑制酶活性或破坏细胞过程。涉及的确切分子靶点和途径取决于具体的应用和使用环境。
相似化合物的比较
1-(丁烷-2-基)-4-硝基-1H-吡唑-3-胺可以与其他类似化合物进行比较,例如:
1-(丁烷-2-基)-4-氨基-1H-吡唑-3-胺: 结构相似,但硝基被氨基取代,导致不同的化学和生物特性。
1-(丁烷-2-基)-4-氯-1H-吡唑-3-胺:
1-(丁烷-2-基)-4-甲基-1H-吡唑-3-胺: 硝基被甲基取代导致不同的化学行为和用途。
属性
IUPAC Name |
1-butan-2-yl-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-3-5(2)10-4-6(11(12)13)7(8)9-10/h4-5H,3H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHTWXMBTFINHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile](/img/structure/B11740413.png)
![3-cyclopropyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11740423.png)




![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11740451.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740457.png)
![[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine](/img/structure/B11740459.png)
![2-Amino-3-{[(2,4-dichlorophenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B11740464.png)
![methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11740470.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11740471.png)

